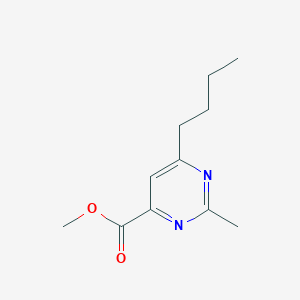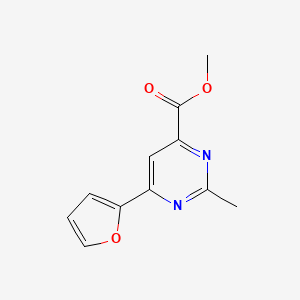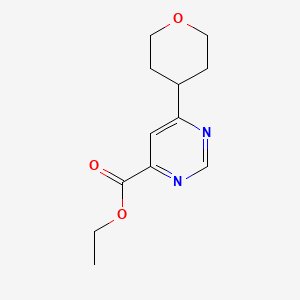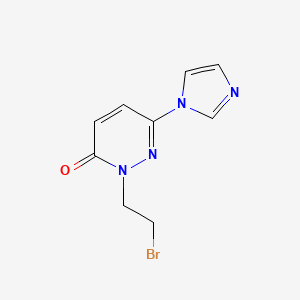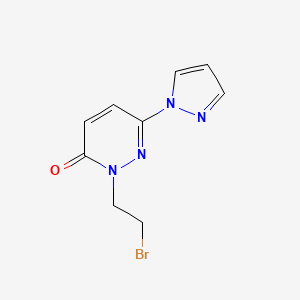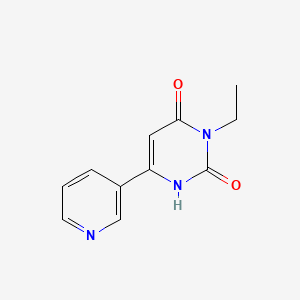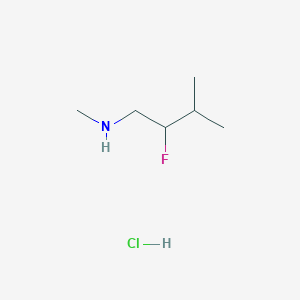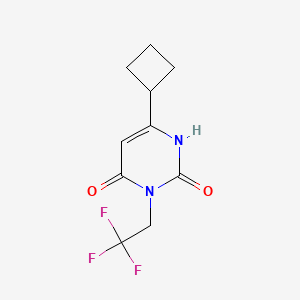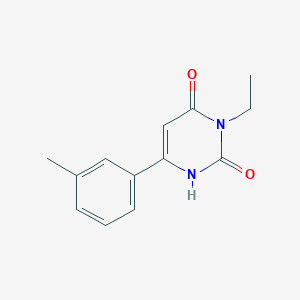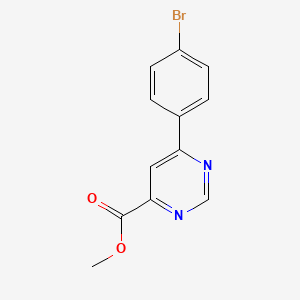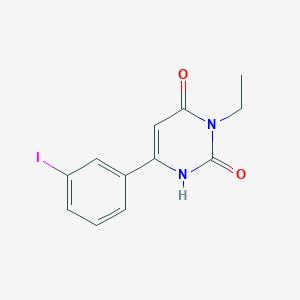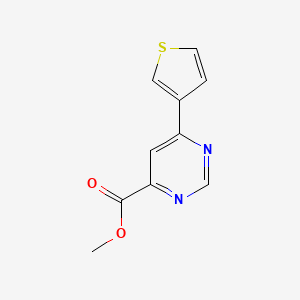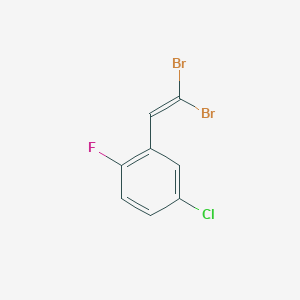
2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene is a halogenated aromatic compound characterized by the presence of bromine, chlorine, and fluorine atoms on a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including halogenation reactions. One common approach involves the bromination of 4-chloro-1-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is typically carried out under controlled conditions to ensure the selective addition of bromine atoms.
Industrial Production Methods: In an industrial setting, the synthesis of 2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene may involve large-scale halogenation reactions. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atoms can be oxidized to form bromine-containing derivatives.
Reduction: Reduction reactions can be used to remove halogen atoms, leading to the formation of different derivatives.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur at the halogenated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles such as sodium amide (NaNH2) and strong bases can facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Bromine oxides and other oxidized derivatives.
Reduction Products: Derivatives with fewer halogen atoms.
Substitution Products: Various substituted benzene derivatives.
Scientific Research Applications
2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe in biological studies to understand the behavior of halogenated compounds in biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to biological responses. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-(2,2-Dibromovinyl)benzene: Similar structure but lacks the chlorine and fluorine atoms.
2-(2,2-Dibromovinyl)thiophene: Similar halogenated structure but with a thiophene ring instead of benzene.
2-(2,2-Dibromovinyl)furan: Similar halogenated structure but with a furan ring instead of benzene.
Uniqueness: 2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene is unique due to its combination of halogen atoms on the benzene ring, which imparts distinct chemical properties compared to its similar compounds. This combination allows for a wider range of chemical reactions and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4-chloro-2-(2,2-dibromoethenyl)-1-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClF/c9-8(10)4-5-3-6(11)1-2-7(5)12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGTYTYJWCHVPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=C(Br)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
